Cas no 1402078-01-6 (2-(Piperidin-1-yl)benzene-1-sulfonyl chloride)

2-(Piperidin-1-yl)benzene-1-sulfonyl chloride structure
1402078-01-6 structure
Product name:2-(Piperidin-1-yl)benzene-1-sulfonyl chloride
CAS No:1402078-01-6
MF:C11H14ClNO2S
MW:259.75236082077
CID:5701998
PubChem ID:84709959

2-(Piperidin-1-yl)benzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2-(1-piperidinyl)-
    • 2-(Piperidin-1-yl)benzene-1-sulfonyl chloride
    • EN300-1663348
    • SCHEMBL23044077
    • 2-(Piperidin-1-yl)benzene-1-sulfonylchloride
    • 1402078-01-6
    • Inchi: 1S/C11H14ClNO2S/c12-16(14,15)11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
    • InChI Key: FLHLIIPMJSLEMP-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC=CC=C1N1CCCCC1

Computed Properties

  • Exact Mass: 259.0433776g/mol
  • Monoisotopic Mass: 259.0433776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.309±0.06 g/cm3(Predicted)
  • Boiling Point: 382.7±25.0 °C(Predicted)
  • pka: 2.20±0.40(Predicted)

2-(Piperidin-1-yl)benzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1663348-0.1g
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95%
0.1g
$466.0 2023-05-26
Enamine
EN300-1663348-10.0g
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95%
10g
$5774.0 2023-05-26
Enamine
EN300-1663348-50mg
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95.0%
50mg
$312.0 2023-09-21
Enamine
EN300-1663348-100mg
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95.0%
100mg
$466.0 2023-09-21
Enamine
EN300-1663348-1000mg
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95.0%
1000mg
$1343.0 2023-09-21
1PlusChem
1P01DWH0-100mg
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95%
100mg
$638.00 2023-12-21
1PlusChem
1P01DWH0-1g
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95%
1g
$1722.00 2023-12-21
Enamine
EN300-1663348-5000mg
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95.0%
5000mg
$3894.0 2023-09-21
1PlusChem
1P01DWH0-5g
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95%
5g
$4875.00 2023-12-21
Enamine
EN300-1663348-1.0g
2-(piperidin-1-yl)benzene-1-sulfonyl chloride
1402078-01-6 95%
1g
$1343.0 2023-05-26

Additional information on 2-(Piperidin-1-yl)benzene-1-sulfonyl chloride

Recent Advances in the Application of 2-(Piperidin-1-yl)benzene-1-sulfonyl chloride (CAS: 1402078-01-6) in Chemical Biology and Pharmaceutical Research

2-(Piperidin-1-yl)benzene-1-sulfonyl chloride (CAS: 1402078-01-6) is a sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its piperidine-substituted benzene sulfonyl chloride structure, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics. The unique reactivity of the sulfonyl chloride group enables efficient conjugation with various nucleophiles, making it a valuable tool for chemical modifications and probe design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(Piperidin-1-yl)benzene-1-sulfonyl chloride in the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. Researchers utilized this compound to introduce a piperidine-containing sulfonamide moiety, which exhibited enhanced binding affinity and selectivity for tumor-associated carbonic anhydrase IX. The study reported a 40% improvement in inhibitory potency compared to previous analogs, underscoring the compound's role in optimizing drug candidates. Molecular docking simulations further validated the interactions between the piperidine ring and the enzyme's active site, providing insights for future structure-activity relationship (SAR) studies.

In parallel, advances in chemical proteomics have leveraged 2-(Piperidin-1-yl)benzene-1-sulfonyl chloride as a reactive handle for activity-based protein profiling (ABPP). A 2024 Nature Chemical Biology publication detailed its application in identifying serine hydrolases in complex proteomes. The sulfonyl chloride group selectively reacts with active-site serine residues, enabling covalent labeling and subsequent mass spectrometry analysis. This approach identified three previously uncharacterized hydrolases involved in lipid metabolism, demonstrating the compound's value in target discovery. The piperidine substitution was found to improve cell permeability, addressing a common limitation of sulfonyl chloride probes in live-cell studies.

The compound's stability profile has been systematically investigated through recent formulation studies. Research published in Molecular Pharmaceutics (2024) developed lyophilized formulations of 2-(Piperidin-1-yl)benzene-1-sulfonyl chloride with enhanced shelf-life under various storage conditions. By optimizing excipient combinations, researchers achieved 95% stability retention after six months at -20°C, overcoming previous challenges with hydrolysis. These advancements support broader application in industrial-scale synthesis and distributed research collaborations.

Emerging safety data from preclinical toxicology studies indicate favorable pharmacokinetic properties for derivatives of 2-(Piperidin-1-yl)benzene-1-sulfonyl chloride. A recent Chemical Research in Toxicology report (2024) characterized the metabolic pathways of lead compounds derived from this scaffold, identifying N-dealkylation and sulfonamide hydrolysis as primary clearance mechanisms. Notably, no reactive metabolite formation was detected, suggesting reduced potential for idiosyncratic toxicity compared to other sulfonyl chloride derivatives. These findings position the compound as a promising scaffold for further medicinal chemistry optimization.

Future research directions highlighted in recent reviews emphasize the potential of 2-(Piperidin-1-yl)benzene-1-sulfonyl chloride in targeted covalent inhibitor design and chemical biology tool development. The compound's dual functionality—combining a reactive warhead with a privileged piperidine pharmacophore—offers unique opportunities for creating selective probes and therapeutics. Ongoing clinical trials of related sulfonamide compounds further validate the translational potential of this chemical scaffold in addressing unmet medical needs across oncology, infectious diseases, and central nervous system disorders.

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